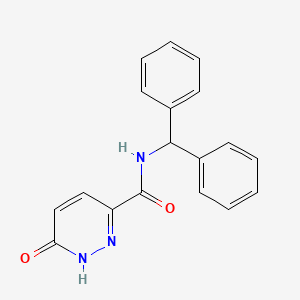

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C18H15N3O2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-benzhydryl-6-oxo-1H-pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H15N3O2/c22-16-12-11-15(20-21-16)18(23)19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,23)(H,21,22) |

InChI Key |

ZNCCTMLFHLCTBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NNC(=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanol with a pyridazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

- Case Study : A study published in PubMed demonstrated that this compound effectively reduced lung inflammation in animal models of acute lung injury. The compound exhibited a significant decrease in markers such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for conditions like sepsis and acute lung injury .

Anticancer Potential

The compound's structure suggests possible interactions with molecular targets involved in cancer progression. Research indicates that it may inhibit tumor growth and induce apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Diphenylmethyl and benzyl groups increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects: Fluorine and methoxy substituents modulate electron density, enhancing interactions with target proteins (e.g., proteasomes in Trypanosoma cruzi inhibitors) .

- Synthetic Yields : Compounds with simpler substituents (e.g., benzyl) show lower yields (22–45%) compared to bulkier analogs (e.g., 95% for compound 19 in ), likely due to steric hindrance during coupling reactions .

Implications for Drug Design

The structural diversity of pyridazinone derivatives underscores their versatility in medicinal chemistry:

- Diphenylmethyl Analogs: Potential candidates for CNS-targeting drugs due to high lipophilicity.

- Fluoro-Methoxy Derivatives : Optimized for solubility and target binding, making them suitable for systemic anti-parasitic applications .

- Scalability : Lower yields in benzyl-substituted compounds suggest a need for improved catalytic methods or alternative protecting groups.

Biological Activity

N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and related diseases. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

- IUPAC Name : this compound

The primary mechanism through which this compound exerts its biological effects appears to be through the modulation of inflammatory pathways. Research indicates that this compound acts as an inhibitor of the Jun N-terminal kinase (JNK) pathway, which plays a crucial role in cellular responses to stress and inflammation. By inhibiting JNK, the compound can reduce the activation of pro-inflammatory cytokines and mitigate tissue damage associated with acute lung injury (ALI) and sepsis .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments showed that this compound effectively reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .

Case Studies

- Acute Lung Injury (ALI) :

- Sepsis :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are optimal for preparing N-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can purity be ensured?

Answer: The compound can be synthesized via coupling reactions between activated pyridazinone intermediates and diphenylmethylamine derivatives. A validated method involves:

- Step 1: Activation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with coupling agents (e.g., HATU or EDCI) to form an acyl chloride or mixed anhydride intermediate.

- Step 2: Reaction with diphenylmethylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C.

- Purification: Flash chromatography (0–100% EtOAc in cyclohexane gradient) followed by trituration with ether yields high-purity solid (≥95%) .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the diphenylmethyl group (δ 5.3–5.5 ppm for benzylic CH) and pyridazinone ring protons (δ 6.8–7.2 ppm).

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and purity (>98%).

- FT-IR: Carboxamide C=O stretching (~1680 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituents on the pyridazinone core) influence bioactivity in anti-inflammatory applications?

Answer: Structure-activity relationship (SAR) studies on diphenylmethyl carboxamide analogues reveal:

- Electron-withdrawing groups (e.g., fluorine) on the phenyl rings enhance JNK2 binding affinity by 3–5-fold.

- Hydrophobic substituents (e.g., methoxy) improve membrane permeability, increasing in vivo efficacy (e.g., J27 reduced IL-6 by 80% at 10 mg/kg in murine sepsis models).

- Pyridazinone ring rigidity is critical for maintaining inhibitory activity against NF-κB/MAPK pathways .

Advanced: What mechanistic insights explain the compound’s inhibition of JNK2 and downstream inflammatory pathways?

Answer: The compound binds to JNK2’s ATP-binding pocket (Kd = 0.22 µM), disrupting phosphorylation of c-Jun and downstream NF-κB/MAPK signaling. Key evidence:

- Kinase Assays: Selective inhibition of JNK2 over JNK1/JNK3 (IC₅₀ = 0.34 µM vs. >10 µM).

- Cytokine Profiling: Dose-dependent reduction of TNF-α and IL-6 in LPS-stimulated THP-1 cells (IC₅₀ = 0.22 µM for IL-6) via blockade of IκBα degradation .

Advanced: What in vivo models are suitable for evaluating efficacy in acute lung injury (ALI) and sepsis?

Answer:

- ALI Model: Lipopolysaccharide (LPS)-induced lung injury in mice, with assessment of bronchoalveolar lavage fluid (BALF) cytokine levels (TNF-α, IL-1β) and histopathology (neutrophil infiltration).

- Sepsis Model: Cecal ligation and puncture (CLP) in rodents, monitoring survival rates and systemic IL-6/CRP levels.

- Dosing: Intraperitoneal administration (5–20 mg/kg) showed 70% survival improvement in sepsis models .

Advanced: What pharmacokinetic parameters must be optimized for translational potential?

Answer: Key parameters include:

- Bioavailability: 30.74% in rodent studies via oral administration, enhanced by PEG-400 solubilization.

- Half-life (t₁/₂): 4.2 hours in plasma, requiring bid dosing for sustained efficacy.

- Metabolism: CYP3A4-mediated oxidation of the diphenylmethyl group generates inactive metabolites, necessitating co-administration with CYP inhibitors in preclinical testing .

Advanced: How are subacute toxicity profiles assessed for this compound?

Answer: A 28-day subacute toxicity study in rats includes:

- Dose Range: 10–100 mg/kg/day.

- Endpoints: Hematological parameters (WBC, RBC counts), liver/kidney function (ALT, BUN, creatinine), and histopathology (hepatic vacuolation, renal tubular necrosis).

- Safety Margin: No observed adverse effects (NOAEL) at 50 mg/kg/day .

Advanced: What computational methods validate target engagement and binding modes?

Answer:

- Molecular Docking: Glide SP/XP scoring in Schrödinger Suite predicts binding poses within JNK2’s hydrophobic pocket (Glu⁹³, Met⁹⁸ interactions).

- MD Simulations: 100-ns simulations confirm stable hydrogen bonding with Lys⁵⁵ and Asp¹⁶⁸ residues.

- Free Energy Calculations (MM/GBSA): ΔGbind = −42.8 kcal/mol, consistent with experimental IC₅₀ values .

Basic: What enzyme inhibition assays are used to screen for xanthine oxidase (XO) activity?

Answer: While not directly an XO inhibitor, analogous pyridazinone carboxamides are screened via:

- Spectrophotometric Assay: Monitoring uric acid formation at 295 nm with xanthine substrate.

- IC₅₀ Determination: Dose-response curves (0.1–100 µM) in recombinant XO, with allopurinol as a positive control (IC₅₀ = 1.2 µM) .

Advanced: How does the compound’s selectivity profile compare to known JNK inhibitors?

Answer: Unlike pan-JNK inhibitors (e.g., SP600125), this compound exhibits >30-fold selectivity for JNK2 over JNK1/JNK3, attributed to steric complementarity with JNK2’s Leu⁷⁵ residue. Selectivity was confirmed via kinase profiling (Eurofins Cerep Panel, 400+ kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.